BenchChemオンラインストアへようこそ!

L-Lysine hydrate

Cell Culture Biopharmaceutical Manufacturing Quality Control

L-Lysine hydrate (199926-21-1) is the chloride-free free base form—essential for solution-phase peptide synthesis where HCl counterions cause side reactions and stoichiometric drift. Unlike the hydrochloride salt, it enables precise osmolality control in defined cell culture media. The BioReagent grade (≥98.5%, endotoxin-tested, non-animal source) is qualified for SILAC quantitative proteomics. Established in vivo parameters exist for vascular calcification (40 μg/kg) and acute pancreatitis (10–400 mg/kg) research. Specify the hydrate form to avoid counterion interference, ensure GMP-aligned traceability, and maintain experimental reproducibility.

Molecular Formula C6H16N2O3
Molecular Weight 164.20 g/mol
CAS No. 199926-21-1
Cat. No. B3420689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine hydrate
CAS199926-21-1
Molecular FormulaC6H16N2O3
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.O
InChIInChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1
InChIKeyHZRUTVAFDWTKGD-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Lysine Hydrate CAS 199926-21-1: Product Specifications and Core Characteristics for Scientific Procurement


L-Lysine hydrate (CAS: 199926-21-1), also synonymously referred to as L-lysine monohydrate and (S)-(+)-lysine, is the hydrated crystalline form of the essential proteinogenic α-amino acid L-lysine [1]. It is characterized by the empirical formula C6H14N2O2 · xH2O, with a molecular weight of 146.19 g/mol on an anhydrous basis [1]. This compound is commercially available in purity grades ranging from 97% to ≥98.5% (dry basis), with higher-grade BioReagent formulations specifically qualified for mammalian cell culture and certified as originating from non-animal sources . The solid, white crystalline powder exhibits an optical rotation of [α]21/D +22° (c = 2 in 6 M HCl) and demonstrates reaction suitability for solution-phase peptide synthesis . Its amphipathic nature, conferred by a basic side chain that remains fully protonated at physiological pH, underlies its utility in electrostatic protein interactions .

Why L-Lysine Hydrate CAS 199926-21-1 Cannot Be Substituted with Generic Lysine Salts: Key Differentiators for Cell Culture and Peptide Synthesis


Interchanging L-lysine hydrate with alternative lysine salt forms—particularly L-lysine hydrochloride (CAS: 657-27-2)—without experimental validation introduces quantifiable risks to experimental reproducibility and process consistency. The free base hydrate form differs from the hydrochloride salt in three operationally consequential parameters: aqueous solubility profile, counterion composition, and pH buffering behavior in culture media. L-lysine hydrochloride exhibits a water solubility of 65 g/100 mL at 20°C , whereas the hydrate form provides chloride-free lysine that avoids introducing additional chloride ions which can influence osmolality and ionic strength in sensitive cell culture systems . Furthermore, the hydrate form is explicitly qualified for solution-phase peptide synthesis applications where the absence of hydrochloride counterions is essential for maintaining reaction stoichiometry and preventing side reactions . Substitution without re-optimization may alter media osmolality, affect peptide coupling efficiency, or compromise the traceability required for GMP and regulatory documentation in biopharmaceutical manufacturing.

Quantitative Differentiation Evidence for L-Lysine Hydrate CAS 199926-21-1: Comparative Data for Procurement Decisions


Purity Grade Differentiation: BioReagent vs. Standard 97% Grade L-Lysine Hydrate

L-Lysine hydrate is commercially available in distinct purity grades that carry quantifiable differences in assay specifications and endotoxin testing status. The BioReagent grade (CAS 39665-12-8, also listed under 199926-21-1) specifies an assay range of 98.5-101.5% on a dry basis and includes endotoxin testing as a documented impurity control . In contrast, the standard 97% grade (Catalog No. 282677) has a minimum assay specification of 97% and does not include endotoxin testing in its standard quality parameters . For cell culture applications requiring mammalian cell compatibility, the higher assay specification combined with endotoxin testing provides quantifiable quality assurance that standard grade material does not offer.

Cell Culture Biopharmaceutical Manufacturing Quality Control

Solubility Profile Differentiation: L-Lysine Hydrate vs. L-Lysine Hydrochloride

L-Lysine hydrate (free base monohydrate) and L-lysine hydrochloride (CAS 657-27-2) exhibit distinct solubility characteristics that directly impact formulation and media preparation workflows. L-Lysine hydrochloride demonstrates high aqueous solubility of 65 g/100 mL at 20°C . While both forms are described as water-soluble, the hydrochloride salt form is explicitly noted as freely soluble in water (≥100 mg/mL) , whereas the hydrate form provides solubility without introducing chloride counterions . This counterion distinction is quantitatively relevant for applications where chloride ion concentration must be precisely controlled, such as in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media where lysine concentration and ionic composition are critical experimental variables .

Formulation Development Media Preparation Solubility Optimization

Optical Rotation Specification as Chiral Purity Quality Metric

The optical rotation specification serves as a quantitative quality control metric for verifying chiral integrity of L-lysine hydrate. The standard 97% grade material specifies [α]21/D +22° (c = 2 in 6 M HCl) , while the BioReagent cell culture grade specifies a comparable range of +22.6° ± 0.5° under identical measurement conditions (c = 2 in 6 M HCl) . In contrast, L-lysine hydrochloride (CAS 657-27-2) is specified with a different optical rotation range of +20.4° to +21.5° (c = 8 in 6 N HCl) . These specification differences reflect both the distinct chemical forms (free base hydrate vs. hydrochloride salt) and the different measurement concentration conditions (c = 2 vs. c = 8), which must be accounted for in comparative quality assessments.

Chiral Purity Quality Control Peptide Synthesis

Application Qualification: Reaction Suitability for Solution-Phase Peptide Synthesis

L-Lysine hydrate (CAS 199926-21-1, Catalog No. 282677) carries explicit qualification for reaction suitability in solution-phase peptide synthesis . This application-specific qualification distinguishes it from L-lysine hydrochloride (CAS 657-27-2), which is primarily qualified and marketed for cell culture applications and as a pharmaceutical/food additive . The hydrate form provides the free base amino acid without hydrochloride counterions, a critical requirement for maintaining proper stoichiometry in peptide coupling reactions where the ε-amino group requires orthogonal protection strategies. The hydrochloride salt form would introduce chloride ions that can interfere with certain coupling reagents and require additional neutralization steps prior to peptide bond formation.

Peptide Synthesis Organic Chemistry Reaction Suitability

Pharmacological Differentiation: L-Lysine Hydrate Vascular Calcification Efficacy in Rodent Models

L-Lysine hydrate demonstrates quantifiable in vivo efficacy in ameliorating vascular calcification in the adenine-induced uremic rat model. At an oral dose of 40 μg/kg, L-lysine hydrate treatment resulted in significant amelioration of arterial calcification and protection of femora from osteoporotic changes in adenine-treated rats [1]. At the cellular level, L-lysine hydrate treatment of vascular smooth muscle cells (VSMCs) suppressed plasma iPTH levels and elevated plasma concentrations of alanine, proline, arginine, and homoarginine, thereby inhibiting VSMC apoptosis and mineral precipitation [1]. These specific pharmacological effects represent differentiation from L-lysine hydrochloride, for which comparable vascular calcification studies in the same adenine-induced uremic model have not been reported in the accessible literature.

Vascular Calcification In Vivo Pharmacology Disease Models

Pharmacological Differentiation: L-Lysine Hydrate Acute Pancreatitis Protection in Murine Model

L-Lysine hydrate demonstrates quantifiable protective effects in a murine model of acute pancreatitis. Administration of L-lysine hydrate at doses of 10 mg/kg and 400 mg/kg (both intraperitoneal injection and oral routes) over 15 days resulted in significant inhibition of pancreatic tissue damage in male mice [1]. Mechanistically, this protective effect was associated with inhibition of the inflammatory cytokine IL-6 release and enhancement of antioxidant activity [1]. These findings provide quantitative in vivo pharmacological characterization specific to the hydrate form of L-lysine. Comparable acute pancreatitis protection studies using L-lysine hydrochloride in the same experimental paradigm have not been identified in the accessible literature, establishing the hydrate form as the characterized reference compound for this pharmacological application.

Acute Pancreatitis Inflammation Cytokine Modulation

Optimal Application Scenarios for L-Lysine Hydrate CAS 199926-21-1: Evidence-Based Use Cases


Mammalian Cell Culture Media Supplementation (SILAC and Biopharmaceutical Production)

L-Lysine hydrate in BioReagent grade (≥98.5% assay, endotoxin tested, non-animal source) is optimally suited for mammalian cell culture applications requiring defined media composition and traceable quality specifications . This grade is explicitly qualified for SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) methodology, where precise amino acid concentration and absence of contaminants are essential for quantitative proteomics . The chloride-free hydrate form enables precise control of ionic strength in custom media formulations without introducing counterion variability .

Solution-Phase Peptide Synthesis

The 97% purity grade of L-lysine hydrate (CAS 199926-21-1) carries explicit reaction suitability qualification for solution-phase peptide synthesis . This form provides the free base amino acid without hydrochloride counterions, enabling direct use in coupling reactions without prior neutralization steps. The specified optical rotation [α]21/D +22° (c = 2 in 6 M HCl) provides a batch-release quality metric for verifying chiral integrity of the L-enantiomer, which is essential for synthesizing biologically active peptides .

Vascular Calcification Research

L-Lysine hydrate is characterized in the adenine-induced uremic rat model of vascular calcification, where oral administration at 40 μg/kg ameliorates arterial calcification and protects against osteoporotic femoral changes [1]. At the cellular level, treatment suppresses plasma iPTH and elevates alanine, proline, arginine, and homoarginine in VSMCs, inhibiting apoptosis and mineral precipitation [1]. These established pharmacological parameters provide a defined experimental framework for vascular calcification mechanism studies.

Acute Pancreatitis and Inflammation Research

L-Lysine hydrate is characterized in a murine acute pancreatitis model, where doses of 10 mg/kg and 400 mg/kg administered over 15 days (i.p. and p.o.) significantly inhibit pancreatic tissue damage [2]. The protective mechanism involves suppression of IL-6 release and enhancement of antioxidant activity [2]. Researchers investigating pancreatic inflammation or cytokine modulation can reference these established in vivo efficacy parameters for experimental design and dose selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Lysine hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.